![molecular formula C15H18O4 B6324242 cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95% CAS No. 733740-28-8](/img/structure/B6324242.png)
cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, has a CAS Number of 733740-28-8 . It has a molecular weight of 262.31 . The IUPAC name for this compound is (1S,3R)-3-(2-(3-methoxyphenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1 . This code represents the molecular structure of the compound, including the arrangement of atoms and the connectivity.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Jasmonate Derivatives and Neoplastic Processes
Jasmonic acid and its derivatives, which include compounds structurally related to cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, exhibit wide-ranging biological activities, making them potential therapeutic agents for cancer treatment. Their anti-tumor activity is attributed to altered cellular ATP levels, induction of re-differentiation via Mitogen Activated Protein Kinases (MAPKs), and apoptosis induction through reactive oxygen species. These compounds show synergistic effects when used in combination with other known drugs such as cisplatin, paclitaxel, or doxorubicin, demonstrating their versatility and potential in anti-cancer therapy (Jarocka-Karpowicz & Markowska, 2021).
Anti-inflammatory and Anti-tumor Properties of Oxyprenylated Derivatives
4′-Geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, has been characterized for its anti-inflammatory and anti-tumor properties. This compound, derived from plant sources, exhibits significant potential as a dietary feeding colon cancer chemopreventive agent in vivo. Its inclusion in the diet or as part of targeted delivery systems has shown protective effects on colon cancer growth and development, highlighting its potential for integration into therapeutic strategies against cancer (Epifano et al., 2015).
Muconic Acid Isomers as Platform Chemicals
The isomeric forms of muconic acid, including cis,cis-MA, cis,trans-MA, and trans,trans-MA, offer a foundational material for synthesizing value-added products and specialty polymers. Their versatility as monomers for the production of polymers underscores the broad application spectrum of carboxylic acid derivatives in the biobased economy, providing pathways for the development of sustainable materials and chemicals (Khalil et al., 2020).
Conjugated Linoleic Acid: Functional Food Ingredient
Conjugated Linoleic Acid (CLA), with its isomers cis-9,trans-11 and trans-10,cis-12, has been recognized for various biological activities, including anticancer, reduction of body fat, and modulation of immune/inflammatory responses. Approved for food use as generally recognized as safe (GRAS) in the United States, CLA's role in health and disease prevention through dietary supplementation is an area of ongoing research and application, demonstrating the potential health benefits of specific carboxylic acid derivatives (Kim et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILZVSLLNPPGQ-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

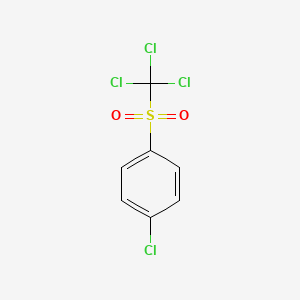
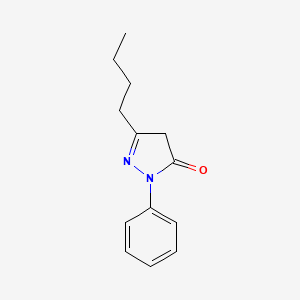
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)

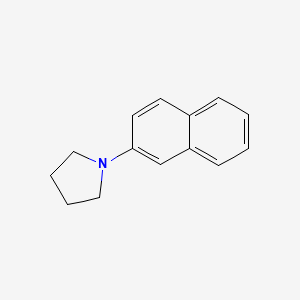

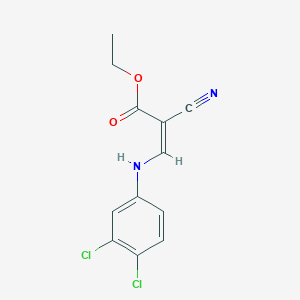


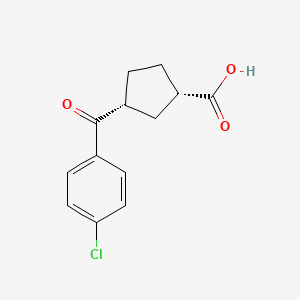
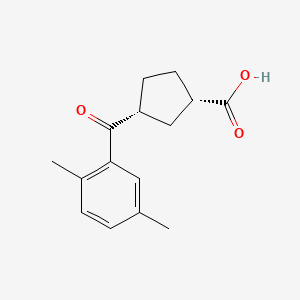
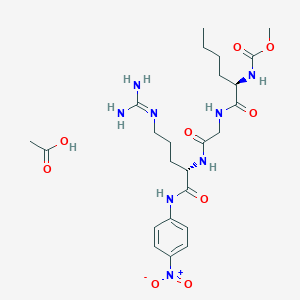
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324265.png)
![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324270.png)